3-(Naphthalen-2-yl)pyrrolidine
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Overview
Description
3-(Naphthalen-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-2-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method is the cyclization of naphthalene-2-carbaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-2-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the naphthalene moiety to dihydronaphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, dihydronaphthalene compounds, and other functionalized pyrrolidine derivatives .
Scientific Research Applications
3-(Naphthalen-2-yl)pyrrolidine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Naphthalen-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting neuroprotective effects . Additionally, its interaction with cellular pathways can influence cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with diverse biological activities.
Naphthalene: An aromatic hydrocarbon with applications in organic synthesis and material science.
Indole Derivatives: Compounds containing an indole nucleus, known for their wide range of biological activities.
Uniqueness
3-(Naphthalen-2-yl)pyrrolidine is unique due to its combined structural features of both naphthalene and pyrrolidine. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C14H15N |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-naphthalen-2-ylpyrrolidine |
InChI |
InChI=1S/C14H15N/c1-2-4-12-9-13(6-5-11(12)3-1)14-7-8-15-10-14/h1-6,9,14-15H,7-8,10H2 |
InChI Key |
UYGNJNQVBNFJGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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